N-(5-chloro-2-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide
Description
This compound features a pyrazine core substituted with a 4-(2-methoxyphenyl)piperazine group and a sulfanyl acetamide moiety linked to a 5-chloro-2-methoxyphenyl ring. Its synthesis likely involves S-alkylation of a pyrazine-thiol intermediate with a chloroacetamide derivative, a method common in heterocyclic chemistry .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O3S/c1-32-20-8-7-17(25)15-18(20)28-22(31)16-34-24-23(26-9-10-27-24)30-13-11-29(12-14-30)19-5-3-4-6-21(19)33-2/h3-10,15H,11-14,16H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYGSXJLGKYLMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 5-chloro-2-methoxyaniline and 2-methoxyphenylpiperazine. These intermediates are then subjected to further reactions involving pyrazine and sulfanyl groups under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the aromatic rings or the sulfanyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, typically involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings or piperazine.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as receptors, enzymes, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
N-(5-Chloro-2-Methoxyphenyl)-2-[(5-substituted-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide () Structure: Replaces the pyrazine-piperazine unit with a 1,3,4-oxadiazole ring. Activity: Demonstrates lipoxygenase inhibition (IC₅₀ ~10–20 μM) and antibacterial properties, attributed to the oxadiazole’s electron-withdrawing nature .
5-(4-Arylpiperazin-1-yl)-N-Quinolinyl-pentanamide Derivatives () Structure: Features a pentanamide linker and quinoline instead of pyrazine and sulfanyl acetamide. Activity: Targets serotonin receptors (5-HT₁A/₂A) with submicromolar binding affinity. The extended alkyl chain enhances blood-brain barrier penetration .
N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}acetamide ()
- Structure : Combines pyridine and oxadiazole rings with a sulfanyl acetamide tail.
- Activity : Potent anticancer activity (IC₅₀ = 2.2–4.6 μM against HepG2/PANC-1 cells), linked to the pyridine-oxadiazole scaffold’s intercalation with DNA .
Functional Group Impact on Pharmacokinetics
- Piperazine vs. Triazole () : Piperazine-containing compounds (e.g., target compound) show higher solubility in acidic environments due to basic nitrogen atoms, whereas triazole derivatives (e.g., 573945-54-7) exhibit stronger π-π stacking with aromatic residues in enzymes .
- Chloro vs. Methoxy Substituents : The 5-chloro group in the target compound increases electron-withdrawing effects, enhancing receptor binding compared to nitro or methyl groups (e.g., ) .
Critical Analysis of Research Findings
- Structural Flexibility : The piperazine-pyrazine core in the target compound offers modularity for optimizing CNS activity, whereas oxadiazole/triazole derivatives prioritize metabolic stability .
- Data Gaps: Limited biological data exist for the target compound; most comparisons rely on structural analogs.
- Crystallography : SHELX-refined structures () confirm bond lengths (C–S: 1.75–1.82 Å; C–N: 1.45–1.50 Å) and planarity, critical for docking studies .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a chloro-substituted methoxyphenyl group, a piperazine moiety, and a pyrazine ring, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazinamide have shown efficacy against Mycobacterium tuberculosis, highlighting the potential of similar compounds in combating bacterial infections .
Anticancer Properties
This compound has been investigated for its anticancer effects. Studies have demonstrated that related compounds can modulate pathways involved in cancer cell proliferation and survival. For example, certain substituted phenyl compounds have shown promise as inhibitors of key cancer-related enzymes .
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes involved in tumor progression.
- Receptor Modulation : The piperazine moiety suggests potential interactions with neurotransmitter receptors, which could influence neuropharmacological outcomes.
Study 1: Antitubercular Activity
A study evaluated a series of benzamide derivatives for their antitubercular activity against Mycobacterium tuberculosis H37Ra. Among them, several compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating strong inhibitory effects. The most active derivatives were further assessed for cytotoxicity in human embryonic kidney cells, showing low toxicity profiles .
Study 2: Anticancer Efficacy
Another research effort focused on the anticancer properties of phenyl-piperazine derivatives. These compounds were found to inhibit cell growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. Notably, some derivatives displayed selectivity towards cancer cells over normal cells .
Data Tables
| Compound Name | IC50 (μM) | Target | Notes |
|---|---|---|---|
| Compound A | 1.35 | Mycobacterium tuberculosis | Strong activity |
| Compound B | 40.32 | Cancer cell lines | Selective toxicity |
| N-(5-chloro-2-methoxyphenyl)-... | TBD | TBD | Further studies needed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
